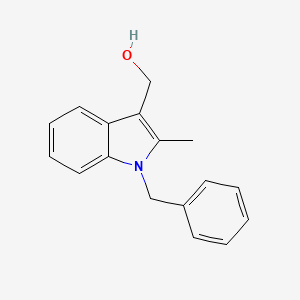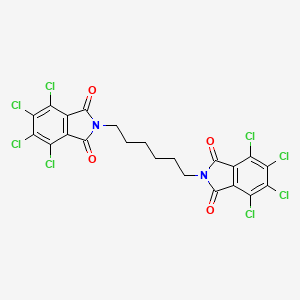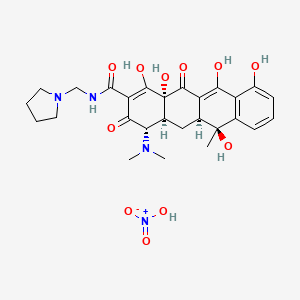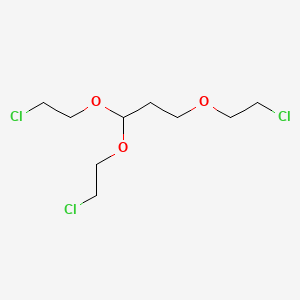
9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride: is a complex organic compound derived from anthracene. This compound is notable for its unique structure, which includes an anthracene core with carboxylic acid groups at the 9 and 10 positions, and esterified with bis(2-(diethylamino)ethyl) groups. The hydrochloride form indicates the presence of hydrochloric acid, which is often used to form salts of organic compounds to enhance their solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride typically involves several steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthracenedicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols or the carboxylic acids.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Anthracenedicarboxylic acid or its alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Materials: Due to its conjugated π-system, the compound is used in the development of fluorescent materials for sensors and imaging.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs for gas storage and separation.
Biology and Medicine:
Drug Delivery: The ester groups can be modified to attach drug molecules, making it useful in targeted drug delivery systems.
Fluorescent Probes: Used in biological imaging to track cellular processes.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it valuable in the production of dyes and pigments.
Catalysts: It can act as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride largely depends on its application:
Fluorescent Materials: The compound absorbs light and re-emits it at a different wavelength due to its conjugated π-system.
Drug Delivery: The ester groups can be hydrolyzed in the body to release the active drug molecules at the target site.
Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedicarboxylic acid: The parent compound without esterification.
9-Anthracenecarboxylic acid: A simpler derivative with only one carboxylic acid group.
9,10-Dibromoanthracene: A halogenated derivative used in different chemical applications.
Uniqueness:
Enhanced Solubility: The diethylaminoethyl ester groups and hydrochloride salt form enhance the compound’s solubility in aqueous and organic solvents.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it unique compared to its simpler analogs.
Propriétés
Numéro CAS |
74220-03-4 |
|---|---|
Formule moléculaire |
C28H39ClN2O4 |
Poids moléculaire |
503.1 g/mol |
Nom IUPAC |
2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H |
Clé InChI |
WCVMWVZJLWCFIC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


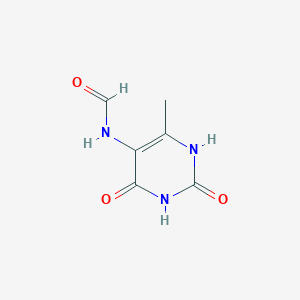
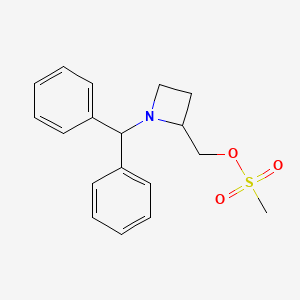
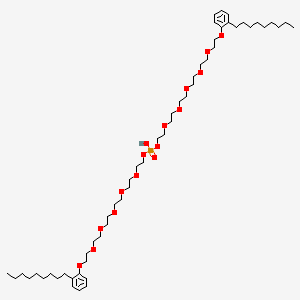

![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
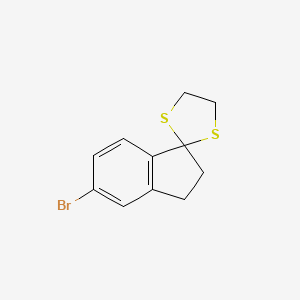
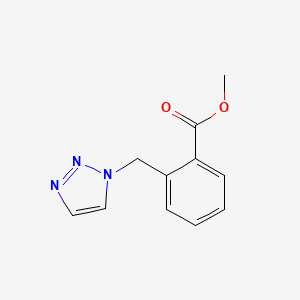
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
